1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
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Overview
Description
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is a synthetic analog of the naturally occurring vitamin D2. This compound is a deuterated form of 1-alpha,25-Dihydroxy Vitamin D2, where specific hydrogen atoms are replaced with deuterium. This modification is often used to study the pharmacokinetics and metabolic pathways of vitamin D2 due to the stability and traceability of deuterium-labeled compounds.
Preparation Methods
The synthesis of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves multiple steps, including the hydroxylation of ergocalciferol (vitamin D2) to form 25-hydroxyergocalciferol, followed by further hydroxylation to produce 1-alpha,25-dihydroxyergocalciferol . Industrial production methods typically involve the use of advanced chromatographic techniques and isotope labeling to ensure the precise incorporation of deuterium atoms .
Chemical Reactions Analysis
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Specific hydrogen atoms can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium homeostasis and immune function.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and vitamin D deficiency.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mechanism of Action
The mechanism of action of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound influences the transcription of genes involved in calcium and phosphate metabolism, immune response, and cellular differentiation .
Comparison with Similar Compounds
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is compared with other similar compounds such as:
1-alpha,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D2: A precursor to 1-alpha,25-Dihydroxy Vitamin D2, used to assess vitamin D status in the body.
1-alpha,25-Dihydroxy Vitamin D3-26,26,26,27,27,27-d6: A deuterated form of 1-alpha,25-Dihydroxy Vitamin D3, used for similar research purposes.
The uniqueness of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies.
Properties
Molecular Formula |
C28H44O3 |
---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5,6-bis(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2D3,4D3,5D3 |
InChI Key |
ZGLHBRQAEXKACO-COLLQXORSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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